molecular formula C12H11BrO4 B3267959 Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate CAS No. 473537-92-7

Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Cat. No.: B3267959
CAS No.: 473537-92-7
M. Wt: 299.12 g/mol
InChI Key: KEHJWELPDWMNRB-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a dioxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(3-bromophenyl)-2,4-dioxobutanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl groups in the dioxobutanoate moiety can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium on carbon.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like tetrahydrofuran or diethyl ether.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.

Major Products Formed

    Substitution: Products include substituted phenyl derivatives.

    Reduction: Products include alcohol derivatives.

    Oxidation: Products include carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate
  • Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate
  • Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate

Uniqueness

Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate is unique due to the presence of the bromine atom in the 3-position of the phenyl ring, which can influence its reactivity and interactions compared to other halogenated derivatives. This uniqueness can be leveraged in specific synthetic and research applications where the bromine atom plays a crucial role.

Properties

IUPAC Name

ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO4/c1-2-17-12(16)11(15)7-10(14)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHJWELPDWMNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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